6-Fluoro-2-methoxynicotinic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
6-fluoro-2-methoxypyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO3/c1-12-6-4(7(10)11)2-3-5(8)9-6/h2-3H,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYIAQQLWQVFRFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=N1)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Derivatization Strategies of 6 Fluoro 2 Methoxynicotinic Acid Analogues
Carboxylic Acid Functional Group Transformations
The carboxylic acid group is a versatile handle for derivatization, enabling the synthesis of a wide array of analogues through established and innovative chemical methodologies.
Esterification of the carboxylic acid moiety in 6-fluoro-2-methoxynicotinic acid analogues is a fundamental transformation. Standard esterification conditions, such as reaction with an alcohol in the presence of an acid catalyst, can be employed. For more sensitive substrates or to achieve higher yields, coupling agents can be utilized.
A notable application involving esterification is the synthesis of activated esters for bioconjugation. For instance, 6-fluoronicotinic acid has been converted to its 2,3,5,6-tetrafluorophenyl (TFP) ester. nih.gov This type of active ester is particularly useful for labeling biomolecules. The reaction of the corresponding trimethylammonium precursor with [¹⁸F]fluoride directly affords the 6-[¹⁸F]fluoronicotinic acid tetrafluorophenyl ester, a prosthetic group for positron emission tomography (PET). nih.gov This one-step radiosynthesis is efficient, proceeding at 40°C to give the product in 60-70% yield. nih.gov
| Reactant | Reagent/Conditions | Product | Application |
| 6-trimethylammoniumnicotinic acid 2,3,5,6-tetrafluorophenyl ester | [¹⁸F]Fluoride, 40°C | 6-[¹⁸F]Fluoronicotinic acid 2,3,5,6-tetrafluorophenyl ester | Prosthetic group for PET imaging |
The carboxylic acid can be readily converted into amides, hydrazides, and other related functionalities. These transformations typically proceed via the activation of the carboxylic acid, for example, by conversion to an acid chloride or by using a peptide coupling reagent, followed by reaction with a suitable amine or hydrazine.
For example, 2-fluoro-6-methoxynicotinic acid can undergo condensation reactions with hydrazines or amines to furnish hydrazides or amides, respectively. These derivatives are often synthesized to explore their potential as bioactive compounds. The choice of coupling reagent and reaction conditions can be tailored to the specific substrate and desired product.
| Reactant | Reagent | Product | Potential Application |
| 2-Fluoro-6-methoxynicotinic acid | Hydrazine hydrate (B1144303) (NH₂NH₂) | 2-Fluoro-6-methoxynicotinohydrazide | Synthesis of anti-tubercular agents |
| 2-Fluoro-6-methoxynicotinic acid | CDI, then amine | Corresponding amide | Synthesis of neuroprotective leads |
Beyond amidation, the carboxyl group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). imperial.ac.uk The choice of reagent is crucial to avoid unwanted side reactions on the pyridine (B92270) ring or with other functional groups. imperial.ac.uk
Pyridine Ring Functionalizations
The reactivity of the pyridine ring in this compound is dictated by the interplay of the ring nitrogen and the substituents. This allows for both electrophilic and nucleophilic substitution reactions.
The pyridine ring is generally less reactive towards electrophilic aromatic substitution (EAS) than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. However, the presence of the electron-donating methoxy (B1213986) group at the 2-position in analogues like 2-methoxypyridine (B126380) activates the ring for EAS. brainly.comchegg.com The methoxy group directs incoming electrophiles to the 3- and 5-positions. brainly.com For example, the bromination of 2-methoxypyridine yields 3-bromo-2-methoxypyridine (B87399) as the major product. brainly.com This directing effect is due to the resonance stabilization of the reaction intermediate. brainly.com In the context of this compound, the positions open for electrophilic attack would be influenced by the combined directing effects of the methoxy, fluoro, and carboxylic acid groups.
| Substrate | Electrophile/Conditions | Major Product |
| 2-Methoxypyridine | Br₂, heat, NaHCO₃ | 3-Bromo-2-methoxypyridine |
The fluorine atom at the 6-position of this compound renders this position susceptible to nucleophilic aromatic substitution (SₙAr). Halogenated pyridines, particularly those with the halogen at the 2- or 6-position, are activated towards nucleophilic attack. youtube.com Fluoropyridines are generally more reactive in SₙAr reactions than their chloro- or bromo- analogues. nih.gov The reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is reportedly 320 times faster than the corresponding reaction of 2-chloropyridine. nih.gov
This high reactivity allows for the displacement of the fluoride (B91410) with a variety of nucleophiles, such as amines, alkoxides, and thiols, under relatively mild conditions. youtube.comnih.gov For example, 2-fluoro-6-methoxynicotinic acid can react with strong nucleophiles like ammonia (B1221849) or potassium tert-butoxide to yield the corresponding 2-amino or 2-tert-butoxy derivatives. This strategy is a powerful tool for introducing diverse functional groups onto the pyridine core.
| Substrate | Nucleophile | Catalyst | Product |
| 2-Fluoro-6-methoxynicotinic acid | Ammonia | CuBr·SMe₂ | 2-Amino-6-methoxynicotinic acid |
| 2-Fluoro-6-methoxynicotinic acid | Potassium tert-butoxide | None | 2-tert-Butoxy-6-methoxynicotinic acid |
Derivatization for Specialized Applications
The chemical handles on this compound and its analogues allow for their incorporation into more complex molecular architectures for specialized applications. A prime example is in the field of medical imaging.
As previously mentioned, the synthesis of 6-[¹⁸F]fluoronicotinic acid 2,3,5,6-tetrafluorophenyl ester (¹⁸F-F-Py-TFP) provides a prosthetic group for labeling biomolecules with the positron-emitting isotope fluorine-18 (B77423). nih.gov This activated ester can be readily conjugated to molecules containing primary or secondary amine groups, such as peptides and proteins. nih.gov For example, ¹⁸F-F-Py-TFP has been successfully conjugated to a peptide containing the Arg-Gly-Asp (RGD) sequence, which is a known ligand for integrin αᵥβ₃, a receptor often overexpressed on tumor cells. nih.gov The resulting radiolabeled peptide can be used as a probe for imaging tumors using PET. The nonradioactive conjugates have shown high binding affinities for the target receptor, demonstrating that the derivatization does not compromise biological activity. nih.gov
Synthesis of Molecular Scaffolds for Positron Emission Tomography (PET) Tracers, such as [18F]ICF01006 from 6-fluoronicotinic acid
The unique properties of the fluorine-18 (¹⁸F) radioisotope, including its optimal half-life of 109.7 minutes and low positron energy, make it a preferred choice for the development of radiotracers for Positron Emission Tomography (PET) imaging. researchgate.net PET is a powerful non-invasive imaging technique that allows for the visualization and quantification of metabolic processes and receptor expression in vivo. researchgate.net Fluorinated nicotinic acid derivatives, such as 6-fluoronicotinic acid, serve as valuable molecular scaffolds in the synthesis of these advanced PET tracers. ossila.com The introduction of the ¹⁸F atom can be achieved through either late-stage radiofluorination or a building block approach. researchgate.netrsc.org
A prominent example of the building block strategy involves the use of activated esters of 6-[¹⁸F]fluoronicotinic acid for conjugation to biomolecules. One such building block is 6-[¹⁸F]fluoronicotinic acid N-hydroxysuccinimide ester (6-[¹⁸F]SFPy). This reagent can be efficiently synthesized and then conjugated to a peptide or other bioactive molecule. For instance, the chemokine receptor CXCR4, which is overexpressed in many cancers, is a key target for PET imaging. mdpi.com A CXCR4-targeted PET tracer, 6-[¹⁸F]FPy-T140, has been developed through the conjugation of 6-[¹⁸F]SFPy with a protected T140 peptide precursor. mdpi.com
The synthesis of the precursor for this conjugation, 6-N,N,N-trimethylammonium nicotinic acid NHS ester triflate salt, starts from 6-chloronicotinic acid NHS ester. This is reacted with triethylamine (B128534) in anhydrous tetrahydrofuran (B95107) (THF) to produce the chloride salt of trimethylammonium nicotinic acid NHS ester. mdpi.com The subsequent radiofluorination to produce 6-[¹⁸F]SFPy can be achieved using a "fluorination on the Sep-Pak" method, which allows for a rapid and automated synthesis. mdpi.com This method involves the reaction of the ammonium (B1175870) precursor with [¹⁸F]KF/K₂CO₃/K₂₂₂. mdpi.com The resulting 6-[¹⁸F]SFPy is then conjugated to the α-amino group at the N-terminus of the protected T140 peptide. A final deprotection step yields the desired PET tracer, 6-[¹⁸F]FPy-T140, with good radiochemical yield and high purity. mdpi.com This modular approach highlights the utility of 6-fluoronicotinic acid derivatives in constructing complex PET tracers for clinical and research applications.
Formation of Sulfonamide, Sulfamate (B1201201), and Sulfamide Derivatives from Fluorinated Building Blocks
The derivatization of fluorinated building blocks into sulfonamides, sulfamates, and sulfamides represents a significant strategy in medicinal chemistry due to the diverse biological activities associated with these functional groups. The stability and reactivity of fluorinated precursors make them valuable starting materials for the synthesis of novel therapeutic agents.
Sulfonamide Synthesis:
The synthesis of sulfonamides from fluorinated building blocks can be achieved through various methods. A common approach involves the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base. However, the reactivity of sulfonyl fluorides, which are often more stable than their chloride counterparts, has led to the development of specific activation methods. mdpi.com Calcium triflimide [Ca(NTf₂)₂] has been shown to be an effective Lewis acid for activating sulfonyl fluorides towards nucleophilic attack by amines, enabling the synthesis of a wide array of sulfonamides in good yields under mild conditions. mdpi.com This method is complementary to traditional sulfonamide synthesis from sulfonyl chlorides and demonstrates the utility of sulfonyl fluorides as stable yet reactive precursors. mdpi.com
| Reactants | Conditions | Product | Yield | Reference |
| Aryl/Alkylsulfonyl fluoride, Amine | Ca(NTf₂)₂, t-amylOH | Sulfonamide | Good to Excellent | mdpi.com |
| Sulfonyl chloride, Amine | Base (e.g., NaHCO₃), H₂O/acetone/PEG-400 | Sulfonamide | 60-98% | orgsyn.org |
Sulfamate and Sulfamide Synthesis:
The synthesis of sulfamates and sulfamides from fluorinated precursors also employs specialized reagents and conditions. For instance, hexafluoroisopropyl sulfamate (HFIPS) has been identified as a bench-stable solid that reacts readily with a variety of alcohols, amines, phenols, and anilines under mild conditions to produce sulfamates and sulfamides. nih.gov The primary byproduct of this reaction is hexafluoroisopropanol, which simplifies product isolation. nih.gov
Another approach involves the activation of sulfamoyl fluorides, fluorosulfates, and sulfonyl fluorides with a combination of calcium triflimide and DABCO (1,4-diazabicyclo[2.2.2]octane). organic-chemistry.org This system facilitates the reaction with amines at room temperature to provide a diverse set of sulfamides, sulfamates, and sulfonamides. organic-chemistry.orgopenmedscience.com The use of fluorosulfates as electrophiles in reaction with amides also provides a route to N-acyl sulfamates, avoiding the need for less stable sulfamoyl chlorides. organic-chemistry.org
| Reactants | Conditions | Product | Reference |
| Hexafluoroisopropyl sulfamate, Alcohol/Amine | Mild conditions | Sulfamate/Sulfamide | nih.gov |
| Sulfamoyl fluoride/Fluorosulfate, Amine | Ca(NTf₂)₂, DABCO | Sulfamide/Sulfamate | organic-chemistry.orgopenmedscience.com |
| Fluorosulfate, Amide | - | N-Acyl sulfamate | organic-chemistry.org |
These synthetic strategies underscore the versatility of fluorinated building blocks in accessing a wide range of sulfur(VI) derivatives with potential applications in drug discovery and development.
Conjugation of Nicotinate (B505614) Moieties with Bioactive Amines
The conjugation of nicotinate moieties, derived from nicotinic acid and its analogues, with bioactive amines is a powerful strategy in medicinal chemistry to create hybrid molecules with enhanced therapeutic properties. nih.gov This approach can improve the selectivity, stability, permeability, and solubility of the parent bioactive molecule. nih.gov
A common method for achieving this conjugation is through the formation of an amide bond between the carboxylic acid of the nicotinate moiety and an amino group on the bioactive molecule. This is often facilitated by activating the carboxylic acid, for example, by converting it to an N-hydroxysuccinimide (NHS) ester. As demonstrated in the synthesis of PET tracers, an NHS ester of a fluorinated nicotinic acid can readily react with the amino group of a peptide to form a stable conjugate. mdpi.com
The general principle of conjugating a heterocyclic acid with a bioactive amine is widely applicable. For instance, in the development of novel insecticides, fluorinated neonicotinoid analogues have been synthesized by reacting various amines with 2-chloro-5-(chloromethyl)pyridine. researchgate.net While this example involves a chloromethylpyridine rather than a nicotinic acid, the underlying concept of linking a pyridine-based scaffold to a bioactive amine to modulate biological activity is the same.
The resulting conjugates can exhibit significantly different biological profiles compared to their individual components. For example, the conjugation of the anticancer drug Ara-C to amino acids has been shown to enhance its bioavailability and cytotoxicity in specific cancer cell lines. nih.gov Similarly, the conjugation of various bioactive molecules to peptides has been shown to be a promising tool for developing new leads with greater potency against infectious diseases. nih.gov
The choice of the linker between the nicotinate moiety and the bioactive amine is also crucial and can influence the properties of the final conjugate. The linker can be designed to be stable under physiological conditions or to be cleavable, releasing the bioactive amine at the target site.
| Conjugation Strategy | Reactants | Key Features | Reference |
| Amide bond formation | Nicotinic acid (or activated derivative), Bioactive amine | Enhanced therapeutic properties (selectivity, stability, etc.) | nih.gov |
| NHS ester coupling | Nicotinic acid NHS ester, Amine-containing biomolecule | Efficient conjugation under mild conditions | mdpi.comnih.gov |
| Linker-mediated conjugation | Pyridine-based scaffold with linker, Bioactive amine | Modulates biological activity and release kinetics | researchgate.net |
Applications in Medicinal Chemistry Research and Molecular Probes
6-Fluoro-2-methoxynicotinic Acid as a Core Building Block in Drug Discovery
Building blocks are fundamental molecular units used in the synthesis of more complex compounds, playing a crucial role in drug discovery, chemical biology, and materials science. fluorochem.co.uk this compound, with its fluorinated pyridine (B92270) core and multiple functional groups, represents a key intermediate for synthesizing sophisticated molecular architectures. fluorochem.co.ukbldpharm.com
This compound and its close analogues are integral starting materials in the creation of APIs. innospk.comossila.com The presence of the fluorine atom is particularly desirable as it can enhance the metabolic stability and lipophilicity of a potential drug candidate. innospk.com Medicinal chemists utilize these fluorinated scaffolds to develop novel therapeutic agents. innospk.com
Research has demonstrated the utility of related fluoronicotinic acids in synthesizing a variety of compounds. For instance, 6-fluoronicotinic acid is employed as a molecular scaffold for creating tracers for positron emission tomography (PET), a key technology for visualizing and measuring metabolic processes in diagnostics. innospk.comossila.com Furthermore, a derivative of quinoline-8-yl-nicotinamide, which was synthesized from 6-fluoronicotinic acid, is under investigation for its potential in treating pancreatic cancer. ossila.com The synthesis of novel fluoroquinolone derivatives with antibacterial and anti-tubercular activities also highlights the importance of such fluorinated acid building blocks in developing new anti-infective agents. nih.gov
The exploration of chemical space—the vast ensemble of all possible molecules—is a fundamental goal in drug discovery, aiming to identify novel molecular structures with unique biological activities. nih.govyoutube.com Natural products have historically been a rich source of inspiration for navigating this space. nih.govnih.gov
The use of versatile building blocks like this compound allows chemists to systematically explore new regions of biologically relevant chemical space. fluorochem.co.uknih.gov By combining such precursors through various chemical reactions, researchers can generate large libraries of novel compounds. youtube.com The incorporation of fluorine is a key strategy in this endeavor, as it can lead to molecules with improved efficacy and pharmacokinetic profiles. innospk.comnih.gov This approach moves beyond known structures to access innovative molecular scaffolds that may interact with biological targets in new and beneficial ways. nih.gov
Structure-Activity Relationship (SAR) Studies of Fluorinated Nicotinic Acid Analogues
Structure-Activity Relationship (SAR) studies are essential for optimizing lead compounds in drug discovery. These studies systematically modify a molecule's structure to understand how specific chemical features influence its biological activity, guiding the design of more potent and selective drugs. nih.govnih.gov
Research into nicotinic acid analogues has provided significant insights into the effects of substituents on biological activity. Studies on a series of 6-substituted nicotine (B1678760) derivatives revealed that both the electronic (σ) and lipophilic (π) properties of the substituent at the 6-position of the pyridine ring are influential in determining binding affinity at nicotinic acetylcholinergic receptors (nAChRs). researchgate.net
Key findings from these studies include:
Lipophilicity: Lipophilic substituents at the 6-position generally contribute to higher nAChR affinity. researchgate.net
Steric Hindrance: The beneficial effect of lipophilicity is modulated by the physical size of the substituent. Increased steric bulk tends to result in decreased binding affinity. nih.govresearchgate.net For example, bulky substituents on the pyridine ring were found to reduce the affinity of potent ligands for the α4β2 nAChR subtype. nih.gov
Positional Isomerism: In other classes of compounds, such as sulfonylpiperazine analogs, the specific position of a fluorine substituent has a significant impact. An ortho-fluorine substitution resulted in greater selectivity for Hα4β2 nAChRs compared to a para-fluorine substitution. nih.gov
These findings underscore the delicate balance between electronic and steric factors that must be considered when designing new ligands based on the nicotinic acid scaffold.
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that seeks to find a mathematical relationship between the chemical structure of a compound and its biological activity. nih.govresearchgate.net This approach allows for the prediction of the activity of new compounds and helps to prioritize synthetic efforts.
In the study of 6-substituted nicotine derivatives, QSAR analysis was applied to a series of analogues whose binding affinities (Ki values) for nAChRs spanned a wide range, from highly potent (0.45 nM) to very weak (>10,000 nM). researchgate.net A 3D-QSAR analysis performed on a different set of novel ligands for the α4β2 nAChR subtype produced a statistically robust model (R² = 0.97, Q² = 0.81). nih.gov The model's coefficient plots highlighted that steric interactions between the ligands and the receptor are of primary importance for binding affinity. nih.gov
| Derivative Class | Receptor | Key Findings from QSAR/SAR Analysis | Reference |
| 6-Substituted Nicotine Analogues | nAChRs | Binding affinity (Ki) ranges from 0.45 to >10,000 nM. Lipophilic substituents at the 6-position increase affinity, but larger substituents decrease it due to steric hindrance. | researchgate.net |
| Novel Pyridine Ligands | α4β2 nAChR | 3D-QSAR model revealed that steric interactions are crucial for affinity. Bulky substituents in the 6-position reduce affinity. | nih.gov |
| Sulfonylpiperazine Analogues | Hα4β2 & Hα3β4 nAChRs | The position of fluorine substitution (ortho vs. para) significantly affects selectivity for Hα4β2 nAChRs. | nih.gov |
Modulation of Biological Targets by Related Nicotinic Acid Derivatives
Nicotinic acid and its derivatives are a broad class of compounds that interact with a diverse array of biological targets, leading to a wide range of pharmacological effects. drugs.comdrugbank.comdrugbank.com Their therapeutic potential extends from metabolic disorders to infectious diseases and neurological conditions.
Nicotinic Acetylcholine (B1216132) Receptors (nAChRs): A primary focus of research has been the development of ligands for nAChRs. nih.gov These receptors are implicated in the pathophysiology of several central nervous system disorders, including Alzheimer's disease, Parkinson's disease, and Tourette's syndrome. nih.gov Analogues are designed to act as agonists or modulators at specific nAChR subtypes, such as α4β2 and α7. nih.govnih.gov
Lipid Metabolism Targets: Nicotinic acid (also known as niacin or Vitamin B3) is a well-established clinical agent for treating dyslipidemia. nih.govnih.gov It primarily acts on the G protein-coupled receptor GPR109A (also known as HM74A) in adipocytes. nih.govnih.gov This interaction inhibits lipolysis, reducing the levels of circulating triglycerides and LDL-cholesterol while beneficially increasing HDL-cholesterol levels. nih.gov Other derivatives, such as Acipimox, have been developed to target the same pathway. drugbank.com
Antimicrobial Targets: Certain nicotinic acid derivatives exhibit potent and specific antimicrobial activity. They are used in combination therapies for tuberculosis, where they are thought to inhibit peptide synthesis in Mycobacterium. drugs.com More recently, novel nicotinamide (B372718) derivatives have been developed with significant antifungal activity against pathogens like Candida albicans, including drug-resistant strains, by disrupting the fungal cell wall. mdpi.com
Other Cellular Targets: The structural versatility of nicotinic acid derivatives allows them to interact with numerous other biological molecules. The DrugBank database lists a wide array of targets, including enzymes like Diacylglycerol O-acyltransferase 2 and various cellular transporters like the Sodium-coupled monocarboxylate transporter 1. drugbank.com A derivative synthesized from 6-fluoronicotinic acid is being studied for its ability to induce genes involved in stress response and autophagy in pancreatic cancer cells, indicating potential applications in oncology. ossila.com
| Derivative/Analogue Class | Biological Target | Therapeutic Area/Application | Reference |
| Nicotine Analogues | Nicotinic Acetylcholine Receptors (nAChRs) | Alzheimer's, Parkinson's Disease | nih.govcapes.gov.br |
| Nicotinic Acid (Niacin), Acipimox | GPR109A Receptor | Dyslipidemia (High Cholesterol) | drugbank.comnih.govnih.gov |
| Anti-tuberculosis derivatives | Peptide Synthesis Pathway (in Mycobacterium) | Tuberculosis | drugs.com |
| Antifungal Nicotinamides | Fungal Cell Wall | Fungal Infections (Candida albicans) | mdpi.com |
| Quinoline-8-yl-nicotinamide | Stress Response & Autophagy Genes | Pancreatic Cancer Research | ossila.com |
Nuclear Receptors: Farnesoid X Receptor (FXR/NR1H4) Modulation
The farnesoid X receptor (FXR), a nuclear receptor activated by bile acids, is a key regulator of bile acid, lipid, and glucose metabolism. researchgate.netuu.nl Its role in these pathways has made it an attractive therapeutic target for conditions such as cholestasis, non-alcoholic steatohepatitis (NASH), and metabolic syndrome. researchgate.netuu.nl FXR activation has been shown to limit inflammatory responses, further highlighting its therapeutic potential. researchgate.netuu.nl
FXR's function as a master regulator of hepatotoxicity is critical, as it protects hepatocytes from both chronic and acute damage. mdpi.com The receptor modulates the expression of various transporters and enzymes involved in bile acid, lipid, and drug metabolism. mdpi.com The development of FXR agonists is a significant area of research, with compounds like obeticholic acid (OCA) having reached clinical practice for primary biliary cholangitis (PBC). uu.nlnih.gov Research is ongoing to develop selective FXR modulators (SBARMs) that can offer more targeted therapeutic effects with fewer side effects. uu.nl
Mineralocorticoid Receptor (MR) Antagonism using related benzoxazin-3-one (B8392483) derivatives
Nonsteroidal mineralocorticoid receptor (MR) antagonists are of significant interest for treating cardiovascular diseases like hypertension and congestive heart failure. nih.govacs.org Researchers have identified benzoxazin-3-one derivatives as a novel and potent class of MR antagonists. acs.orgacs.org Through scaffold hopping and optimization, a series of these derivatives featuring a 1-phenyl-3-trifluoromethylpyrazol-5-yl group at the 6-position were developed. nih.gov
One particularly potent compound, 6-[1-(4-fluoro-2-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]-2H-1,4-benzoxazin-3(4H)-one, demonstrated high activity and selectivity, leading to significant antihypertensive effects in preclinical models. nih.gov Further modifications, such as replacing the 1-methyl group of the pyrazole (B372694) ring with larger or more polar side chains, have been explored to enhance MR binding activity while minimizing partial agonistic effects. nih.gov
Nicotinic Acetylcholinergic Receptor (nAChR) Ligand Studies with 6-substituted nicotine derivatives
Nicotinic acetylcholine receptors (nAChRs) are a diverse family of ligand-gated ion channels with multiple subtypes expressed throughout the brain. nih.gov These receptors, particularly the α4β2* and α6β2* subtypes, are high-affinity binding sites for nicotine and play a crucial role in the reinforcing effects of the substance and the development of addiction. nih.govnih.gov The α6β2-nAChRs, while less widespread than the α4β2 subtype, are concentrated in dopaminergic neurons and are thought to be essential for nicotine self-administration. nih.gov
Given their role in addiction, these receptors are significant targets for smoking cessation therapies. nih.gov The development of subtype-selective nAChR ligands is an active area of research, with the goal of creating more effective treatments. 6-substituted nicotinic acid derivatives are among the compounds being investigated for their potential to modulate nAChR activity.
Enzyme Inhibition Studies, such as prolipoprotein diacylglyceryl transferase (Lgt) in Escherichia coli
The rise of antibiotic resistance necessitates the discovery of novel antibacterial agents with new mechanisms of action. nih.gov One promising target is the enzyme prolipoprotein diacylglyceryl transferase (Lgt), which is essential for the biogenesis of lipoproteins in Gram-negative bacteria like Escherichia coli. nih.govnih.gov Inhibition of Lgt disrupts the bacterial cell envelope, making it a viable antibacterial strategy. nih.gov
Researchers have identified inhibitors of Lgt, such as the compound G2824, which demonstrates bactericidal activity against E. coli and Acinetobacter baumannii. nih.gov Importantly, inhibition of Lgt does not appear to be susceptible to common resistance mechanisms that affect inhibitors of other steps in the lipoprotein biosynthesis pathway. asm.orgbiorxiv.org This makes Lgt a compelling target for the development of new antibiotics.
Applications in Heterocyclic Synthesis towards Anticancer Chemotherapeutics, including bicyclo[3.3.1]nonane core structures
The bicyclo[3.3.1]nonane framework is a key structural motif found in numerous biologically active natural products and has been a target for synthetic chemists. nih.govrsc.org This bridged bicyclic system is present in compounds with a range of medicinal properties, including anticancer, anti-HIV, and antibacterial activities. ucl.ac.uk The synthesis of functionalized bicyclo[3.3.1]nonanes is an important area of research for developing new anticancer chemotherapeutics. nih.govrsc.org
Various synthetic strategies have been developed to construct this core structure, often starting from phloroglucinol (B13840) derivatives or through cascade reactions. rsc.orgucl.ac.uk These methods allow for the creation of diverse and complex molecules that can be evaluated for their potential as selective anticancer drugs. nih.gov
GPR6 Receptor Modulation using 2-methoxynicotinic acid derivatives
The GPR6 receptor is an orphan G protein-coupled receptor that is primarily expressed in the brain, particularly in the striatum. Its specific functions are still under investigation, but it is believed to play a role in motor control and other neurological processes. The development of selective modulators for GPR6 is an area of interest for understanding its physiological role and therapeutic potential. Derivatives of 2-methoxynicotinic acid are being explored as potential ligands for this receptor.
Computational Chemistry in the Design and Understanding of Fluorinated Nicotinic Acids
Computational chemistry plays a crucial role in modern drug discovery and development. researchgate.net Techniques such as Density Functional Theory (DFT) are used to investigate the molecular properties of compounds like fluorinated nicotinic acids. researchgate.net These methods allow for the calculation of molecular geometry, electronic structure, and other properties that influence a compound's biological activity. emerginginvestigators.org
The inclusion of fluorine in a molecule can significantly alter its properties, such as metabolic stability and binding affinity to target proteins. emerginginvestigators.orgnih.gov Computational studies help to predict these effects, guiding the design of new drug candidates with improved pharmacokinetic and pharmacodynamic profiles. nih.gov By understanding the structure-activity relationships of fluorinated compounds at a molecular level, researchers can more efficiently design and synthesize novel therapeutics. emerginginvestigators.org
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding affinity and mode of action of a ligand with its protein target. While specific molecular docking studies on this compound are not widely published, research on structurally similar molecules provides significant insights into its potential interactions.
For instance, studies on fluoroaniline (B8554772) derivatives of hydroxybenzoquinone and hydroxynaphthoquinone have demonstrated the utility of molecular docking in identifying potential anticancer agents. In one such study, newly synthesized fluoro-substituted quinone compounds were docked against the B-raf protein, a key target in melanoma. The results indicated that all the compounds exhibited favorable binding affinities, with the energy scores suggesting a strong potential for inhibiting the protein's activity. nih.gov This highlights how the presence of fluorine can contribute to effective binding within a protein's active site.
Similarly, molecular docking of 2-chloro-6-methoxypyridine-4-carboxylic acid, a compound with a substitution pattern analogous to this compound, has been performed to explore its inhibitory potential. These studies help in understanding how the substituted pyridine ring orients itself within the binding pocket of a target protein and which residues it is likely to interact with. The binding energy values obtained from such docking studies are crucial in ranking potential drug candidates for further experimental validation.
The insights from these related studies suggest that this compound would likely engage in a variety of interactions within a protein binding site. The pyridine nitrogen and the carbonyl oxygen of the carboxylic acid can act as hydrogen bond acceptors, while the fluorine atom can form halogen bonds or other non-covalent interactions, potentially enhancing binding affinity and selectivity. The methoxy (B1213986) group can also participate in hydrophobic interactions.
A hypothetical molecular docking scenario for this compound could involve a target protein where the following interactions are key for binding:
| Potential Interaction Type | Functional Group on Ligand | Potential Interacting Residue Type in Protein |
| Hydrogen Bond Acceptor | Pyridine Nitrogen | Hydrogen Bond Donor (e.g., Serine, Threonine, Lysine) |
| Hydrogen Bond Acceptor/Donor | Carboxylic Acid | Hydrogen Bond Donor/Acceptor (e.g., Asparagine, Glutamine, Arginine) |
| Halogen Bond | Fluorine | Electron-rich atom (e.g., Carbonyl oxygen on backbone) |
| Hydrophobic Interaction | Methoxy Group, Aromatic Ring | Nonpolar residues (e.g., Leucine, Isoleucine, Valine) |
Conformational Analysis and Molecular Modeling of Pyridine Systems
Conformational analysis is the study of the three-dimensional arrangement of atoms in a molecule and the energy associated with these arrangements. The conformation of a molecule is crucial as it dictates its biological activity. For pyridine systems like this compound, the orientation of the carboxylic acid and methoxy group relative to the pyridine ring is of particular interest.
Research on the conformational analysis of 6-fluorosalicylic acid provides valuable parallels. bldpharm.com In this molecule, an intramolecular hydrogen bond can form between the fluorine atom and the hydroxyl group of the carboxylic acid. bldpharm.com This interaction can significantly influence the molecule's preferred conformation. bldpharm.com Theoretical calculations on 6-fluorosalicylic acid have shown that a conformer with an intramolecular F⋯H(OOC) hydrogen bond is energetically favorable. bldpharm.com A similar intramolecular interaction could potentially occur in this compound between the fluorine at the 6-position and the hydrogen of the carboxylic acid at the 3-position, which would stabilize a specific planar conformation.
Molecular modeling of other substituted pyridine derivatives, such as 2-formyl-pyridine, has been used to understand the rotational barriers and the relative stability of different conformers. These studies often employ quantum mechanical methods like Density Functional Theory (DFT) to calculate the potential energy surface of the molecule as a function of the rotation around key single bonds. For this compound, the key dihedral angles to consider would be the C2-C3-C(O)-OH and C5-C6-N-C(methoxy) torsions.
The conformational preferences of a molecule can also be influenced by its environment. Solvation models can be applied in molecular modeling to predict how the presence of a solvent might alter the relative energies of different conformers. For a molecule like this compound, which has both polar and nonpolar groups, the conformational equilibrium could be sensitive to the polarity of the solvent.
Prediction of Molecular Properties for Rational Design
The rational design of new drug candidates relies heavily on the ability to predict the molecular properties of a compound before its synthesis. Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools used for this purpose. These models establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their biological activity or a specific property. nih.govnih.gov
For substituted pyridine systems, QSAR studies have been successfully employed to predict various activities, including their potential as inhibitors of specific enzymes. rsc.org These models typically use a set of molecular descriptors that quantify different aspects of the molecule's structure, such as its size, shape, electronic properties, and hydrophobicity.
In the context of this compound, a QSAR or QSPR model could be developed to predict properties such as:
pKa: The acidity of the carboxylic acid group is a critical parameter influencing the ionization state of the molecule at physiological pH, which in turn affects its solubility, permeability, and target binding. The electron-withdrawing nature of the fluorine atom is expected to increase the acidity of the carboxylic acid compared to unsubstituted nicotinic acid.
LogP/LogD: The lipophilicity of a compound, often expressed as its partition coefficient (LogP) or distribution coefficient (LogD), is a key determinant of its absorption, distribution, metabolism, and excretion (ADME) profile. The fluorine and methoxy groups will modulate the lipophilicity of the nicotinic acid core.
Bioavailability: Models can predict the fraction of an administered drug that reaches the systemic circulation. This is influenced by a combination of factors including solubility, permeability, and metabolic stability.
Binding Affinity: By building a QSAR model based on a series of related compounds with known binding affinities to a specific target, the affinity of new, unsynthesized molecules like this compound can be estimated.
The following table summarizes some key molecular descriptors that would be relevant for building a predictive model for this compound and its analogs.
| Descriptor Class | Specific Descriptor Examples | Property Influenced |
| Electronic | Dipole Moment, Partial Charges, HOMO/LUMO energies | Reactivity, Binding Interactions, pKa |
| Steric | Molecular Volume, Surface Area, Ovality | Receptor Fit, Accessibility of Functional Groups |
| Topological | Connectivity Indices, Wiener Index | Overall Shape and Branching |
| Hydrophobic | Calculated LogP, Polar Surface Area (PSA) | Solubility, Permeability, Membrane Transport |
By leveraging these computational approaches, researchers can make more informed decisions in the design and optimization of new molecules based on the this compound scaffold for a wide range of therapeutic applications.
Analytical and Spectroscopic Characterization Methodologies
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for elucidating the molecular structure of 6-Fluoro-2-methoxynicotinic acid, providing detailed information about its atomic connectivity and chemical environment.
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of this compound. Both ¹H and ¹³C NMR are utilized to map out the carbon-hydrogen framework of the molecule.
In a typical ¹H NMR spectrum, the aromatic protons on the pyridine (B92270) ring would exhibit characteristic chemical shifts and coupling patterns influenced by the fluorine and methoxy (B1213986) substituents. For the constitutional isomer, 2-fluoro-6-methoxynicotinic acid, the methoxy protons (-OCH₃) are expected to resonate around δ 3.8–4.0 ppm. The aromatic protons show splitting patterns that are further complicated by coupling to the fluorine atom (²J coupling). For this compound, similar characteristic shifts would be expected, with the precise values being diagnostic of the substituent positions. A certificate of analysis for this compound has confirmed that its ¹H NMR spectrum is consistent with its proposed structure. ebi.ac.uk
¹³C NMR spectroscopy provides complementary information, detailing the chemical environment of each carbon atom in the molecule. The carbon atoms directly bonded to the electronegative fluorine and oxygen atoms will show distinct downfield shifts. The effect of substituents on the spectral properties of similar compounds, such as 2-fluoro-6-methylpyridine, has been investigated using ¹³C NMR, providing a basis for interpreting the spectrum of this compound.
Mass Spectrometry (MS) Techniques, including LCMS-ESI+
Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to gain insights into its fragmentation patterns, further confirming its identity. When coupled with liquid chromatography (LC) and utilizing a soft ionization technique like Electrospray Ionization (ESI) in positive mode (LCMS-ESI+), this method allows for the sensitive detection of the protonated molecule, [M+H]⁺.
The molecular formula of this compound is C₇H₆FNO₃. The expected monoisotopic mass is 171.03 g/mol . Therefore, in an LCMS-ESI+ experiment, the primary ion observed would be the [M+H]⁺ ion with a mass-to-charge ratio (m/z) of approximately 172.04. A certificate of analysis for the compound has verified that the mass spectrometry data is consistent with its structure. ebi.ac.uk For the related isomer, 2-Fluoro-6-methoxynicotinic acid, a predicted collision cross-section for the [M+H]⁺ ion has been calculated to be 131.7 Ų.
Chromatographic Methods for Purity and Analysis
Chromatographic techniques are essential for assessing the purity of this compound and for its quantitative analysis in various matrices.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a widely used method for the analysis of nicotinic acid and its derivatives. For fluorinated nicotinic acids, a common approach involves reversed-phase chromatography. A typical setup would utilize a C18 column with a mobile phase consisting of an aqueous component (often with a buffer like sodium acetate) and an organic modifier like acetonitrile (B52724) or methanol. researchgate.netnih.gov Detection is commonly achieved using a UV detector, as the pyridine ring system is UV-active. researchgate.net The retention time of the compound under specific conditions is a key identifier and is used for quantification. For instance, in the analysis of nicotinic acid, retention times can be manipulated by adjusting the mobile phase composition. researchgate.net
Ultra-Performance Liquid Chromatography (UPLC)
Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC in terms of speed, resolution, and sensitivity. The principles of separation are similar to HPLC, but UPLC utilizes columns with smaller particle sizes (typically sub-2 µm), which necessitates higher operating pressures. This results in sharper peaks and shorter run times. While specific UPLC methods for this compound are not widely published, methods developed for other pyridine carboxylic acids can be readily adapted. These methods often employ core-shell columns and mixed-mode chromatography to enhance the separation of isomers and related compounds.
X-ray Crystallography for Molecular and Binding Site Analysis, providing insights into binding determinants
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide invaluable information about the molecular geometry of this compound, including bond lengths, bond angles, and torsional angles.
While a specific crystal structure for this compound is not publicly available, studies on nicotinic acid and its derivatives have revealed important structural features. nih.govresearchgate.net For example, the crystal structure of nicotinic acid shows a face-centered π-stacking arrangement and hydrogen bonding between the carboxylic acid groups of neighboring molecules. researchgate.net In substituted nicotinamides, the orientation of the amide group relative to the pyridine ring and the presence of intermolecular hydrogen bonds and π–π stacking interactions have been described. acs.org
Such structural details for this compound would be critical for understanding its solid-state properties and for providing insights into how it might interact with biological targets, such as enzymes or receptors. The positions of the fluorine and methoxy groups would significantly influence the molecule's electrostatic potential and its ability to form specific interactions within a binding site.
Future Research Directions and Unexplored Avenues
Development of Novel and Sustainable Synthetic Routes for Fluorinated Nicotinic Acids
The synthesis of fluorinated organic compounds, including fluorinated nicotinic acids, has traditionally relied on methods that can be hazardous and environmentally taxing. Future research is increasingly focused on developing greener and more sustainable synthetic pathways.
Key areas of development include:
Catalytic Direct Fluorination: The use of transition-metal catalysts, such as copper, to facilitate direct fluorination with reagents like fluorine gas presents a more atom-economical approach. rsc.org This method aims to construct the crucial C-F bond with high selectivity and efficiency. rsc.org
Enzymatic Synthesis: Biocatalyst-mediated synthesis of nicotinic acid and its derivatives is gaining traction due to high conversion rates under mild reaction conditions. frontiersin.org The use of enzymes, such as nitrilases, offers an eco-friendly alternative to high-temperature chemical processes. frontiersin.org Research into enzyme and genetic engineering shows promise for enhancing the yield and efficiency of these biocatalytic processes. frontiersin.org
Flow Chemistry and Process Optimization: Modern synthetic techniques, such as flow chemistry, can offer improved safety, scalability, and consistency in the production of fluorinated pyridines. These methods can reduce reaction times and minimize waste generation.
Advanced Applications in Targeted Drug Delivery and Molecular Imaging
The incorporation of fluorine into bioactive molecules can significantly enhance their properties, making 6-fluoro-2-methoxynicotinic acid and its analogs promising candidates for advanced biomedical applications.
Targeted Drug Delivery: The fluorine atom can improve a compound's lipophilicity and metabolic stability, which are desirable traits in drug design. This makes fluorinated nicotinic acid derivatives valuable for developing therapies that target specific receptors, such as nicotinic acetylcholine (B1216132) receptors. Future work could explore the design of drug delivery systems that utilize these properties for more precise targeting of diseased tissues, potentially reducing side effects.
Molecular Imaging: Molecular imaging techniques like Positron Emission Tomography (PET) are crucial for diagnosing and monitoring diseases. ossila.com Fluorinated compounds are particularly useful as tracers in PET imaging. ossila.comnih.gov 6-Fluoronicotinic acid has already been used as a scaffold to create tracers for visualizing metabolic processes. ossila.com Future research could focus on developing novel imaging agents based on this compound for a variety of applications, including:
Oncology: Creating tracers that specifically bind to tumor markers for early cancer detection and monitoring treatment response. nih.gov
Neurology: Designing probes to study neurodegenerative diseases by targeting specific receptors or transporters in the brain.
Investigation of New Biological Targets and Mechanisms of Action for this compound Analogues
While the parent compound, nicotinic acid (Vitamin B3), has well-established biological roles, the introduction of fluorine and other functional groups can lead to analogs with novel biological activities. frontiersin.orgnih.gov
Unexplored areas of investigation include:
Antimicrobial and Anti-inflammatory Properties: Preliminary studies on similar compounds, like 2-fluoro-5-methoxynicotinic acid, have shown potential antimicrobial and anti-inflammatory effects. Further research could explore the efficacy of this compound analogs against various pathogens and in models of inflammatory diseases.
Enzyme Inhibition: The unique electronic properties of the fluoro- and methoxy-substituted pyridine (B92270) ring could be exploited to design potent and selective inhibitors of enzymes implicated in disease pathways.
Agrochemicals: Fluorinated compounds are known for their enhanced biological activity and stability, making them valuable in agriculture. Investigating the potential of this compound derivatives as novel pesticides or fungicides is a promising research avenue.
Green Chemistry Approaches in the Synthesis of Fluorinated Pyridine Derivatives
The principles of green chemistry are becoming increasingly important in chemical synthesis, aiming to reduce the environmental impact of chemical processes. rasayanjournal.co.in
Future research in this area for fluorinated pyridine derivatives should focus on:
Microwave-Assisted Synthesis: This technique can significantly shorten reaction times, increase product yields, and lead to purer products compared to conventional heating methods. nih.govacs.org It is recognized as an environmentally friendly tool in organic synthesis. nih.govacs.org
Multicomponent Reactions (MCRs): MCRs offer a highly efficient and atom-economical way to synthesize complex molecules in a single step, reducing waste and simplifying workup procedures. rasayanjournal.co.innih.gov
Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives, such as water or ionic liquids, is a key aspect of green chemistry. rasayanjournal.co.in For instance, 2,2,2-trifluoroethanol (B45653) has been shown to be an effective and recyclable medium for synthesizing 2-amino-3-cyanopyridine (B104079) derivatives. acs.org
Solventless and Mechanical Methods: Techniques like ball milling, which involve mechanical force to drive reactions, can offer clean and efficient synthesis without the need for solvents. rasayanjournal.co.in
By pursuing these future research directions, the scientific community can unlock the full potential of this compound and its analogs, leading to innovations in medicine, agriculture, and sustainable chemistry.
Q & A
Basic: What are the key physicochemical properties of 6-Fluoro-2-methoxynicotinic acid critical for research applications?
Answer:
The compound’s molecular formula is C₇H₆FNO₃ (molecular weight: 171.13 g/mol), with a pyridine ring substituted by fluorine (C2), methoxy (C6), and carboxylic acid (C3) groups. Key properties include:
- Solubility : Polar solvents (e.g., DMSO, methanol) due to the carboxylic acid group.
- Stability : Stable under standard storage conditions but sensitive to strong bases/oxidizing agents.
- Reactivity : Fluorine’s electron-withdrawing effect enhances electrophilic substitution at C5, while the methoxy group directs reactivity at ortho/para positions.
Reference the PubChem entry for spectral data (¹H/¹³C NMR, IR) and computational properties (logP, pKa) .
Basic: What established synthesis routes exist for this compound?
Answer:
A typical multi-step synthesis involves:
Halogenation : Fluorine introduction via electrophilic substitution on a pyridine precursor (e.g., using Selectfluor® or F₂ gas under controlled conditions).
Methoxy Group Installation : Nucleophilic substitution with methoxide ions at C3.
Carboxylic Acid Formation : Oxidation of a methyl or nitrile group at C3 (e.g., KMnO₄/H₂SO₄ for nitrile hydrolysis).
Key challenges include regioselectivity control during halogenation and minimizing side reactions (e.g., demethylation). Optimize reaction temperatures (e.g., 0–50°C) and use anhydrous conditions to improve yields .
Advanced: How can researchers optimize the yield of this compound in nucleophilic substitution reactions?
Answer:
- Catalyst Selection : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance methoxide ion accessibility in biphasic systems.
- Solvent Optimization : Polar aprotic solvents (e.g., DMF, DMSO) improve reaction kinetics.
- Temperature Control : Lower temperatures (e.g., 0–25°C) reduce competing elimination pathways.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) isolates the product efficiently.
Comparative studies show yields increase from ~45% to >70% with these adjustments .
Advanced: What analytical techniques are recommended for characterizing this compound and its derivatives?
Answer:
- NMR Spectroscopy : ¹⁹F NMR (δ ~-110 ppm for aromatic F) and ¹H NMR (methoxy singlet at δ ~3.9 ppm) confirm substitution patterns.
- HPLC-MS : Reverse-phase C18 columns (ACN/water + 0.1% formic acid) resolve impurities; ESI-MS detects [M-H]⁻ at m/z 170.
- X-ray Crystallography : Determines crystal packing and hydrogen-bonding networks (carboxylic acid dimer formation).
- Thermogravimetric Analysis (TGA) : Assesses thermal stability (decomposition >200°C) for material science applications.
Cross-validate results with computational simulations (e.g., DFT for NMR chemical shifts) .
Advanced: How does fluorination at C2 impact the compound’s bioactivity in nicotinic receptor modulation?
Answer:
Fluorine’s electronegativity and small atomic radius:
- Lipophilicity Enhancement : Increases membrane permeability (logP ~1.2 vs. ~0.8 for non-fluorinated analogs).
- Metabolic Stability : Reduces cytochrome P450-mediated oxidation (t₁/₂ increased by ~30% in vitro).
- Receptor Binding : Fluorine’s electron-withdrawing effect strengthens hydrogen bonds with receptor residues (e.g., α4β2 nicotinic subtypes).
Structure-activity relationship (SAR) studies show that fluorinated analogs exhibit 2–5x higher binding affinity compared to methoxy-only derivatives. Use in vitro radioligand assays (³H-epibatidine) and molecular docking to validate interactions .
Advanced: How can researchers resolve contradictory data on reaction outcomes during scale-up synthesis?
Answer:
Common contradictions arise from:
- Kinetic vs. Thermodynamic Control : At small scales, lower temperatures favor kinetic products (e.g., meta-substitution), while higher temperatures favor thermodynamic products (e.g., para-substitution). Monitor via in-situ FTIR or reaction calorimetry.
- Impurity Profiles : Trace metal catalysts (e.g., Pd in coupling reactions) may introduce side products. Use ICP-MS to detect metal residues and chelating agents (e.g., EDTA) during workup.
- Solvent Effects : Switch from THF (prone to peroxide formation) to 2-MeTHF for improved stability at larger volumes.
Statistical tools (e.g., DoE) optimize parameters like stoichiometry, mixing efficiency, and heating rates .
Advanced: What strategies mitigate degradation during long-term storage of this compound?
Answer:
- Packaging : Use amber glass vials under argon to prevent photooxidation and moisture absorption.
- Temperature : Store at -20°C in desiccated conditions (silica gel).
- Stabilizers : Add 0.1% BHT (butylated hydroxytoluene) to inhibit radical-mediated degradation.
- Monitoring : Periodic HPLC analysis (e.g., every 6 months) tracks purity loss.
Accelerated stability studies (40°C/75% RH for 3 months) predict shelf-life under standard conditions .
Advanced: How can computational modeling guide the design of derivatives with enhanced bioactivity?
Answer:
- Molecular Dynamics (MD) Simulations : Predict binding modes to nicotinic receptors (e.g., water-mediated interactions at the active site).
- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values.
- ADMET Prediction : Tools like SwissADME forecast permeability (BBB score) and toxicity (hERG inhibition).
Case studies show that introducing electron-donating groups (e.g., -NH₂) at C5 improves selectivity for α7 nicotinic receptors .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
